molecular formula C6H9ClN2O2S B15129998 Sulphanilamide-d4 Hydrochloride

Sulphanilamide-d4 Hydrochloride

Cat. No.: B15129998
M. Wt: 212.69 g/mol
InChI Key: XZMIAZCXISFPEJ-FOMJDCLLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanilamide, the parent compound of Sulphanilamide-d4 Hydrochloride, involves several steps. One common method starts with the nitration of acetanilide to form p-nitroacetanilide, followed by reduction to p-aminoacetanilide. This intermediate is then sulfonated to produce p-acetamidobenzenesulfonamide, which is finally hydrolyzed under acidic conditions to yield sulfanilamide . The deuterium-labeled version, this compound, is synthesized similarly but with deuterium-labeled reagents to incorporate deuterium atoms into the final product .

Industrial Production Methods

Industrial production of sulfanilamide and its derivatives typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulphanilamide-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .

Mechanism of Action

Sulphanilamide-d4 Hydrochloride, like its parent compound sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulphanilamide-d4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise isotopic analysis. This labeling allows for more accurate tracking and quantification in metabolic studies and analytical chemistry .

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

212.69 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H/i1D,2D,3D,4D;

InChI Key

XZMIAZCXISFPEJ-FOMJDCLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H].Cl

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N.Cl

Origin of Product

United States

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